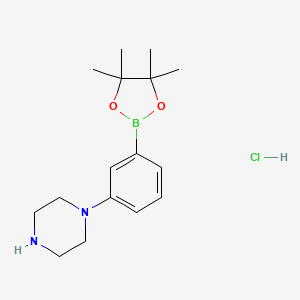

3-Piperazinylphenylboronic acid, pinacol ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

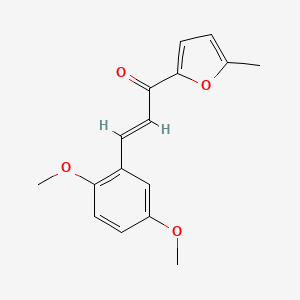

3-Piperazinylphenylboronic acid, pinacol ester hydrochloride (3-PPB-HCl) is an organic compound used in various scientific and industrial applications. It is a versatile reagent with many potential uses in the field of synthetic organic chemistry. Its unique properties make it an ideal starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biological molecules. 3-PPB-HCl is also used in the synthesis of a variety of polymers and in the production of dyes and pigments.

Aplicaciones Científicas De Investigación

3-Piperazinylphenylboronic acid, pinacol ester hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of peptides, as a reagent for the synthesis of polymers and dyes, and as a ligand for the study of metalloproteins. It has also been used in the synthesis of a variety of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action involves its interaction with a palladium catalyst to form pinacol benzyl boronate . This is a part of the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . The reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound. This reaction is widely used in organic chemistry to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds, which can be used in various applications, including drug synthesis.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, including potential drug molecules.

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Piperazinylphenylboronic acid, pinacol ester hydrochloride has several advantages for use in laboratory experiments. It is non-toxic and non-irritating, making it safe to use in the laboratory. It is also stable and soluble in water, making it easy to use in a variety of biological systems. However, this compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Direcciones Futuras

There are several potential future directions for the use of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride in scientific research. It could be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals, or as a reagent in the synthesis of polymers and dyes. It could also be used as a ligand in the study of metalloproteins, or as a reagent in the synthesis of peptides. Additionally, further research into its biochemical and physiological effects could yield insights into its potential therapeutic uses.

Métodos De Síntesis

3-Piperazinylphenylboronic acid, pinacol ester hydrochloride is synthesized by a two-step process. First, 3-piperazinylphenylboronic acid (3-PPBA) is synthesized by reaction of boronic acid with piperazine. Second, the ester hydrochloride of 3-PPBA is synthesized by reaction of 3-PPBA with pinacol. The overall reaction is as follows:

Boronic acid + Piperazine → 3-PPBA

3-PPBA + Pinacol → this compound

Propiedades

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(12-13)19-10-8-18-9-11-19;/h5-7,12,18H,8-11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFNUEMBHFFYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)

![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)

![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)

![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)

![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)

![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)